Carbonic Anhydrase Isoform Selectivity
While direct hCA inhibition data for 5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine are not available, SAR within the closely related class of 5-substituted 1,3,4-thiadiazole-2-thiols demonstrates that the 5-position substituent dramatically influences isoform selectivity. For instance, 5-amino-1,3,4-thiadiazole-2-thiol exhibits broad inhibition across hCA I, II, and IX (Ki range: 97 nM to 548 µM), whereas the analog 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol is a highly selective hCA I inhibitor (Ki = 97 nM) with >100-fold selectivity over hCA II and >3000-fold over hCA IX [1].
| Evidence Dimension | hCA I Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference from analog |
| Comparator Or Baseline | 5-amino-1,3,4-thiadiazole-2-thiol (broad inhibitor): Ki = 97 nM - 548 µM (range across isoforms) |
| Quantified Difference | Not directly quantifiable for target compound; class-level differentiation demonstrated |
| Conditions | In vitro enzyme inhibition assay (hCA I, II, IX) |
Why This Matters
This class-level evidence establishes that 5-position substitution is a critical determinant of CA isoform selectivity, underscoring the risk of substituting 5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine with a generic analog in CA-targeted projects.
- [1] Supuran CT, et al. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. Bioorg Med Chem Lett. 2005;15(9):2349-54. View Source
